molecular formula C25H23N5O3S B2976740 5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one CAS No. 1021020-20-1

5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one

Cat. No.: B2976740
CAS No.: 1021020-20-1
M. Wt: 473.55
InChI Key: IFSOYOBQUGZFBV-UHFFFAOYSA-N
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Description

5-(2-(Indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one (CAS 1021020-20-1) is a synthetically derived organic compound with a molecular formula of C25H23N5O3S and a molecular weight of 473.5 g/mol . This complex molecule features a multi-heterocyclic structure, central to which is a thiazolo[4,5-d]pyridazinone core, substituted with morpholino and phenyl rings, and further functionalized with a 2-(indolin-1-yl)-2-oxoethyl chain . Its intricate architecture places it within a class of compounds of significant interest in medicinal chemistry for the development of targeted therapies. Compounds based on the morpholino-thiazole scaffold have been identified as potent and selective inhibitors of key biological targets, such as the PI3Kβ isoform . The inhibition of this kinase is a promising therapeutic strategy, particularly in the context of certain cancers . As such, this compound serves as a valuable chemical probe for biochemical research, enabling the study of cellular signaling pathways and enzyme mechanisms. It is supplied as a high-purity material for non-human research applications only. This product is intended for laboratory research use and is not approved for use in humans, for diagnostic procedures, or for any veterinary or clinical applications. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

IUPAC Name

5-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-2-morpholin-4-yl-7-phenyl-[1,3]thiazolo[4,5-d]pyridazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23N5O3S/c31-20(29-11-10-17-6-4-5-9-19(17)29)16-30-24(32)22-23(21(27-30)18-7-2-1-3-8-18)34-25(26-22)28-12-14-33-15-13-28/h1-9H,10-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFSOYOBQUGZFBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(=O)CN3C(=O)C4=C(C(=N3)C5=CC=CC=C5)SC(=N4)N6CCOCC6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one is a synthetic compound with potential therapeutic applications, particularly in oncology and inflammation. Its complex structure, which includes an indoline moiety and a thiazolo-pyridazine core, suggests diverse biological activities.

Chemical Structure and Properties

The compound's molecular formula is C25H23N5O3S, with a molecular weight of 473.55 g/mol. It features multiple functional groups that may contribute to its biological activity.

PropertyValue
Molecular FormulaC25H23N5O3S
Molecular Weight473.55 g/mol
Purity≥ 95%

Research indicates that compounds with similar structures often exhibit antitumor properties through mechanisms such as cell cycle arrest and apoptosis induction. For instance, studies on related indoline derivatives have shown their ability to inhibit cellular proliferation by inducing G2/M phase arrest and inhibiting ornithine decarboxylase (ODC), a key enzyme in polyamine synthesis .

Biological Activity

  • Antitumor Activity :
    • In vitro studies have demonstrated that derivatives of indoline, including those related to the target compound, can inhibit the growth of various cancer cell lines. The mechanism often involves apoptosis and cell cycle modulation.
    • For example, a study reported that certain indolinone derivatives effectively inhibited HT-29 colon carcinoma cells, leading to significant reductions in cell viability .
  • Anti-inflammatory Effects :
    • The compound's structural features suggest potential anti-inflammatory activity. Indole derivatives have been shown to inhibit pro-inflammatory cytokines such as TNF-α and IL-6 in macrophage models .
    • In vivo studies indicated that specific derivatives could protect against LPS-induced septic shock in mouse models, highlighting their therapeutic potential in inflammatory diseases .

Case Studies

Case Study 1: Indolinone Derivatives
A series of indolinone derivatives were synthesized and evaluated for their antitumor activity against various cancer cell lines. The most potent compounds demonstrated significant inhibition of cell growth through apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Anti-inflammatory Activity
In another study focusing on anti-inflammatory properties, compounds similar to 5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-phenylthiazolo[4,5-d]pyridazin-4(5H)-one were tested for their ability to reduce cytokine release in LPS-stimulated macrophages. Results showed promising inhibitory effects on TNF-α and IL-6 production.

Comparison with Similar Compounds

Structural and Functional Group Variations

The target compound’s activity and physicochemical properties can be contextualized by comparing it to analogues with modifications at positions 2, 5, and 7. Key examples include:

Table 1: Structural Comparison of Thiazolo[4,5-d]pyridazinone Derivatives
Compound Name Position 2 Substituent Position 5 Substituent Position 7 Substituent Key Findings References
Target Compound Morpholino 2-(Indolin-1-yl)-2-oxoethyl Phenyl Hypothesized enhanced analgesia due to electron-rich indole moiety.
7-Phenyl-2-(1-pyrrolidinyl)-thiazolo[...]-one (10a) Pyrrolidinyl Hydrazine-derived (unsubstituted) Phenyl High yield synthesis; baseline analgesic activity in preliminary studies.
2-(4-Morpholinyl)-7-phenyl-thiazolo[...]-one (10c) Morpholino Hydrazine-derived (unsubstituted) Phenyl Improved solubility vs. pyrrolidinyl analogues.
7-(2-Furyl)-2-pyrrolidin-1-yl-thiazolo[...]-one Pyrrolidinyl Alkylated N-substituted chloroacetamides 2-Furyl Stronger analgesia with electron-donating aryl groups.
6-Ethyl-5-((2-oxo-2-(p-tolyl)ethyl)thio)-[...]-one Thioether 2-Oxoethylthio-p-tolyl Phenyl Thioether linkage may enhance redox activity.

Pharmacological Activity

Analgesic and Anti-inflammatory Effects
  • Target Compound : The indolin-1-yl-oxoethyl group at position 5 introduces an electron-donating indole ring, which may improve receptor binding via π-π interactions or hydrogen bonding. This is consistent with findings in , where electron-donating substituents enhanced analgesic effects .
  • Compound 10a/10c: Lacks the indole moiety but shares the 7-phenyl and morpholino/pyrrolidinyl groups. These showed moderate activity in early assays, suggesting the indole group in the target compound could offer superior efficacy .
  • Isoxazolo[4,5-d]pyridazinone Derivatives: Compounds with isoxazole cores (e.g., 4a, 4f) demonstrated morphine-like analgesia at 25 mg/kg. The thiazolo core in the target compound may provide better metabolic stability .

Key Advantages of the Target Compound

Enhanced Binding Potential: The indole moiety’s electron-rich nature and planar structure may improve interactions with opioid or COX receptors .

Optimized Solubility: Morpholino’s oxygen atoms increase polarity, aiding absorption .

Structural Uniqueness: The combination of indolin-1-yl-oxoethyl and morpholino groups distinguishes it from analogues, reducing off-target effects .

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